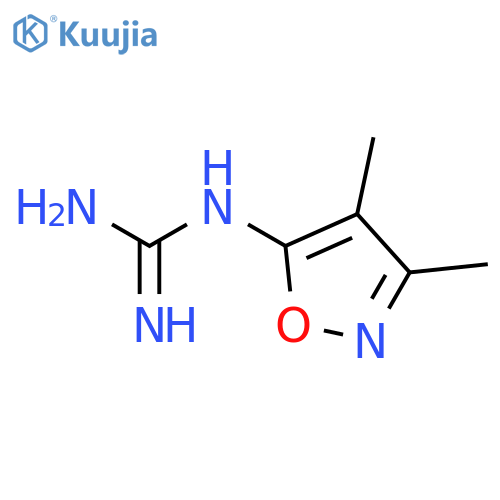Cas no 884197-54-0 (1-(3,4-Dimethylisoxazol-5-yl)guanidine)

884197-54-0 structure
商品名:1-(3,4-Dimethylisoxazol-5-yl)guanidine
1-(3,4-Dimethylisoxazol-5-yl)guanidine 化学的及び物理的性質
名前と識別子
-
- 1-(3,4-Dimethylisoxazol-5-yl)guanidine
- 2-(3,4-dimethyl-1,2-oxazol-5-yl)guanidine
- Guanidine,N-(3,4-dimethyl-5-isoxazolyl)-
- DTXSID90668714
- 884197-54-0
- SCHEMBL4251693
- GVWQCWCBBDYESD-UHFFFAOYSA-N
- N-(3,4-DIMETHYL-1,2-OXAZOL-5-YL)GUANIDINE
- N-(3,4-dimethylisoxazol-5-yl)guanidine
- N''-(3,4-Dimethyl-1,2-oxazol-5-yl)guanidine
-
- インチ: InChI=1S/C6H10N4O/c1-3-4(2)10-11-5(3)9-6(7)8/h1-2H3,(H4,7,8,9)
- InChIKey: GVWQCWCBBDYESD-UHFFFAOYSA-N
- ほほえんだ: CC1=C(NC(=N)N)ON=C1C
計算された属性
- せいみつぶんしりょう: 154.085
- どういたいしつりょう: 154.085
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 166
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.1
- トポロジー分子極性表面積: 90.4A^2
じっけんとくせい
- 密度みつど: 1.424
- ふってん: 277.402°C at 760 mmHg
- フラッシュポイント: 121.569°C
- 屈折率: 1.632
1-(3,4-Dimethylisoxazol-5-yl)guanidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM190728-1g |
1-(3,4-dimethylisoxazol-5-yl)guanidine |
884197-54-0 | 95% | 1g |
$*** | 2023-05-29 | |
| Chemenu | CM190728-1g |
1-(3,4-dimethylisoxazol-5-yl)guanidine |
884197-54-0 | 95% | 1g |
$631 | 2021-08-05 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1747361-1g |
1-(3,4-dimethylisoxazol-5-yl)guanidine |
884197-54-0 | 98% | 1g |
¥5282.00 | 2024-04-27 |
1-(3,4-Dimethylisoxazol-5-yl)guanidine 関連文献
-
Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661
-
Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
-
Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
-
Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229
884197-54-0 (1-(3,4-Dimethylisoxazol-5-yl)guanidine) 関連製品
- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)
- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)
- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)
- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)
- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)
- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)
- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)
- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)
- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)
- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量
